molecular formula C10H22O9 B599028 2,4,6,8,10,12,14,16,18-Nonaoxanonadecane CAS No. 13352-78-8

2,4,6,8,10,12,14,16,18-Nonaoxanonadecane

Cat. No.: B599028
CAS No.: 13352-78-8
M. Wt: 286.277
InChI Key: KGCHCZLEIBUSBO-UHFFFAOYSA-N
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Description

2,4,6,8,10,12,14,16,18-Nonaoxanonadecane is a linear polyether composed of a 19-carbon backbone (nonadecane) with nine oxygen atoms positioned at every even-numbered carbon. This structure creates a repeating -(CH₂-O-CH₂)- motif, resulting in a highly oxygenated, flexible chain.

Properties

CAS No.

13352-78-8

Molecular Formula

C10H22O9

Molecular Weight

286.277

IUPAC Name

methoxy(methoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxy)methane

InChI

InChI=1S/C10H22O9/c1-11-3-13-5-15-7-17-9-19-10-18-8-16-6-14-4-12-2/h3-10H2,1-2H3

InChI Key

KGCHCZLEIBUSBO-UHFFFAOYSA-N

SMILES

COCOCOCOCOCOCOCOCOC

Synonyms

2,4,6,8,10,12,14,16,18-Nonaoxanonadecane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2,4,6,8,10,12,14,16,18-Nonaoxanonadecane:

1,4,7,10,13,16-Hexaoxanonadecane (18-propyl)
  • Structure : A linear polyether with six oxygen atoms in a 19-carbon chain.
  • Key Differences : Fewer oxygen atoms (6 vs. 9) and a propyl substituent at position 16.
  • Properties: Reduced polarity compared to the nonaoxa derivative, leading to lower boiling points and weaker solvation capabilities for polar molecules .
18-Crown-6 (1,4,7,10,13,16-Hexaoxacyclooctadecane)
  • Structure : Cyclic polyether with six oxygen atoms in an 18-membered ring.
  • Key Differences : Cyclic vs. linear structure; fewer oxygen atoms (6 vs. 9).
  • Properties: Superior cation-complexing ability (e.g., K⁺, Na⁺) due to preorganized cavity. Lower solubility in nonpolar solvents compared to linear analogs. Applications: Widely used in supramolecular chemistry and as a phase-transfer catalyst .
1,3,6,9,12,14,17,20-Octaoxacyclodocosane
  • Structure : Cyclic polyether with eight oxygen atoms in a 22-membered ring.
  • Key Differences : Larger ring size and oxygen count (8 vs. 9).
  • Properties :
    • Enhanced flexibility due to larger ring size, enabling complexation with larger ions.
    • Higher thermal stability than linear polyethers due to cyclic constraints .
Siloxane-Based Analogs (e.g., Octadecamethylcyclononasiloxane)
  • Structure : Cyclic siloxane with alternating silicon and oxygen atoms.
  • Key Differences : Silicon-oxygen backbone vs. carbon-oxygen backbone.
  • Properties :
    • Higher thermal and chemical resistance.
    • Applications: Lubricants, dielectric fluids, and cosmetics .

Comparative Data Table

Compound Name Structure Type Oxygen Atoms Molecular Formula Molecular Weight Key Applications
This compound Linear 9 C₁₉H₃₈O₉ ~434.5* Solvents, ion transport
1,4,7,10,13,16-Hexaoxanonadecane Linear 6 C₁₉H₄₀O₆ ~364.5 Intermediate synthesis
18-Crown-6 Cyclic 6 C₁₂H₂₄O₆ 264.3 Cation complexation, catalysis
1,3,6,9,12,14,17,20-Octaoxacyclodocosane Cyclic 8 C₂₂H₄₄O₈ ~472.6 Macrocyclic chemistry
Octadecamethylcyclononasiloxane Cyclic (Si-O) 9 C₁₈H₅₄O₉Si₉ ~667.3 Industrial lubricants

*Estimated based on structural analogs.

Property Analysis

Thermal Stability
  • Linear polyethers like this compound typically exhibit moderate thermal stability (decomposition >200°C), whereas siloxanes (e.g., Octadecamethylcyclononasiloxane) withstand temperatures exceeding 300°C due to strong Si-O bonds .
  • Cyclic ethers (e.g., 18-Crown-6) have lower volatility but comparable stability to linear analogs .
Solubility and Polarity
  • The high oxygen content of this compound enhances polarity, making it soluble in polar solvents (e.g., water, alcohols). Cyclic analogs show reduced solubility in water due to their rigid structures .
Ion-Binding Capacity
  • Linear polyethers lack the preorganized binding sites of crown ethers, resulting in weaker and less selective ion interactions. However, their flexibility allows for dynamic coordination with larger ions .

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